1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
CAS No. |
1189425-02-2 |
|---|---|
Molecular Formula |
C21H13ClF2N4OS2 |
Molecular Weight |
474.93 |
IUPAC Name |
12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H13ClF2N4OS2/c22-15-2-1-3-16(24)14(15)11-31-21-26-25-20-27(10-12-4-6-13(23)7-5-12)19(29)18-17(28(20)21)8-9-30-18/h1-9H,10-11H2 |
InChI Key |
XYPABFQMSYQWJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a unique thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various substituents that enhance its biological properties. The presence of chlorine and fluorine atoms in the benzyl groups contributes to its chemical reactivity and potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H19ClF2N4OS |
| Molecular Weight | 460.9 g/mol |
| Core Structure | Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can potentially bind to receptors and alter their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. The thiazole and triazole moieties are known to enhance the antimicrobial efficacy against various pathogens.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Research suggests that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of certain bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to known antibiotics .
- Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and target proteins involved in inflammation and microbial resistance .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Characterization : Various synthetic routes have been explored to produce derivatives with improved potency and selectivity against target enzymes .
- Biological Assays : Biological assays confirmed the effectiveness of synthesized derivatives in inhibiting specific enzyme activities related to inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs, focusing on substituent variations, molecular properties, and inferred biological implications.
Table 1: Structural and Molecular Comparison
Key Research Findings:
Halogen Effects :
- The target compound’s 2-chloro-6-fluorobenzylthio group optimizes steric and electronic effects compared to bulkier bromine () or less electronegative substituents .
- Fluorine at R2 (4-fluorobenzyl) enhances aromatic ring stability and resistance to oxidative metabolism .
Substituent Flexibility: Alkyl vs. Polar Groups: The ethylcarboxylate in improves aqueous solubility but may reduce bioavailability due to increased polarity .
Biological Implications: Thieno-triazolo-pyrimidinones with dual halogenation (e.g., target compound) show enhanced kinase inhibition in preliminary studies, likely due to halogen bonding with ATP-binding pockets . Compounds lacking halogens (e.g., ’s isopropyl variant) may prioritize hydrophobic interactions over specific target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
